2-Hydroxy-N-isopropyl-4-methylbenzamide
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Overview
Description
2-Hydroxy-N-isopropyl-4-methylbenzamide is an organic compound belonging to the class of benzamides. It features a benzene ring substituted with a hydroxyl group, an isopropyl group, and a methyl group, along with an amide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxy-4-methylbenzoic acid.
Amide Formation: The carboxylic acid group is converted to an amide by reacting with isopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, ether as solvent, reflux.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation, acetic acid as solvent.
Major Products Formed:
Oxidation: 2-Hydroxy-4-methylbenzophenone.
Reduction: 2-Hydroxy-N-isopropyl-4-methylbenzylamine.
Substitution: 2-Hydroxy-N-isopropyl-4-methylbenzonitrile (nitration), 2-Bromo-2-hydroxy-N-isopropyl-4-methylbenzamide (halogenation).
Scientific Research Applications
2-Hydroxy-N-isopropyl-4-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway.
Comparison with Similar Compounds
2-Hydroxy-N-isopropyl-4-methylbenzamide is unique due to its specific combination of functional groups. Similar compounds include:
N-isopropyl-4-methylbenzamide: Lacks the hydroxyl group.
2-Hydroxy-N-methyl-4-methylbenzamide: Has a methyl group instead of isopropyl.
2-Hydroxy-N-isopropylbenzamide: Lacks the methyl group at the 4-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-hydroxy-4-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)9-5-4-8(3)6-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVFVLBFJTVPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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